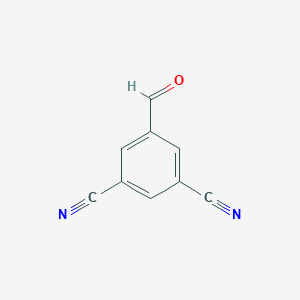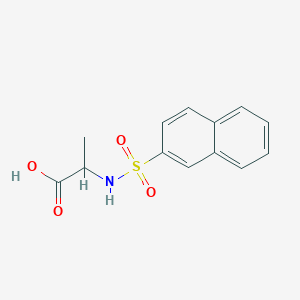
5-Formylisophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formylisophthalonitrile is a chemical compound with the molecular formula C9H4N2O . It is used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceutical research.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 156.141 Da, and the mono-isotopic mass is 156.032364 Da .科学的研究の応用
Electrochemical and Gas Sensing Properties
5-Formylisophthalonitrile has been studied for its electrochemical properties and potential in gas sensing. In research conducted by Ceyhan et al. (2007), a novel compound was synthesized using a derivative of phthalonitrile, demonstrating significant electrochemical behavior and gas sensing properties for volatile organic solvent vapors. This implies potential applications in environmental monitoring and industrial process control (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007).
Photophysical and Photochemical Properties
Research by Demirbaş et al. (2016) explored the photophysical and photochemical parameters of novel metal-free and metal phthalocyanines derived from phthalonitrile. These compounds, including variants with this compound, showed potential as Type II photosensitizers in photodynamic therapy for cancer, due to their efficient singlet oxygen generation and photodegradation properties (Demirbaş, Pişkin, Bayrak, Ünlüer, Düğdü, Durmuş, & Kantekin, 2016).
Thermostability in Rigid-Rod Networks
Yu et al. (2012) investigated phthalazinone rigid-rod networks with excellent thermostability prepared from phthalonitrile-functional phthalazinones, including this compound derivatives. These networks demonstrated superior thermal properties and long-term thermo-oxidative stabilities, suggesting applications in high-performance materials and engineering (Yu, Liu, Li, Wang, Jian, & Pan, 2012).
Electrophysiological Studies
The work of Terekhov et al. (1996) on the synthesis of octaalkynylphthalocyanines, derived from diiodophthalonitriles (including this compound), provided insights into the electrophysiological properties of these compounds. Their findings are important for understanding the effects of aggregation phenomena on the chemical shifts in NMR spectroscopy, which is crucial in material science and molecular engineering (Terekhov, Nolan, Mcarthur, & Leznoff, 1996).
Antimicrobial Activity
Hamdi et al. (2017) reported on the synthesis of metallophthalocyanine derivatives of this compound and their application as catalysts in organic transformations. These compounds exhibited notable antimicrobial activities, demonstrating potential in pharmaceutical and medical applications (Hamdi, Medyouni, Bilel, Mansour, & Romerosa, 2017).
Catalytic Activity in Oxidation Reactions
In a study by Saka et al. (2013), new phthalocyanine complexes derived from this compound were synthesized and employed as catalysts in the oxidation of cyclohexene. This research highlights the potential use of these compounds in catalytic processes, particularly in organic synthesis and industrial chemistry (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Safety and Hazards
The safety information for 5-Formylisophthalonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
5-formylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYUJKLEQNBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331714-58-0 |
Source


|
| Record name | 5-formyl-1,3-benzenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2597892.png)

![2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2597895.png)




![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)


![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)
